molecular formula C15H15N5O2 B2503918 N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1171582-60-7

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2503918
CAS RN: 1171582-60-7
M. Wt: 297.318
InChI Key: SPFJRXNRXAGBRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide and related compounds involves multiple steps, including cyclization and condensation reactions. For instance, a series of substituted benzamides were synthesized using 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting compound . Another related compound was synthesized by condensation of dimethylamine with a pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivative . These methods highlight the versatility of pyrazole and oxadiazole scaffolds in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, the structure of a cannabimimetic designer drug with a pyrazole skeleton was determined using NMR and MS, with the aid of shift prediction programs to confirm the structure . Crystal structure determination has also been employed to understand the molecular conformation and intermolecular interactions of similar compounds .

Chemical Reactions Analysis

The chemical reactivity of pyrazole and oxadiazole derivatives is influenced by the presence of substituents on the rings. These compounds can undergo various chemical reactions, including cyclization and oxidative cyclization, to form new heterocyclic systems . The presence of functional groups such as amides and carboxamides also allows for further chemical modifications, which can be exploited to enhance biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The crystal packing is often stabilized by hydrogen bonds and π-interactions, as observed in the X-ray structure characterization of antipyrine derivatives . These interactions can significantly influence the solubility, stability, and bioavailability of the compounds. Additionally, the presence of halogen substituents can affect the lipophilicity and, consequently, the pharmacokinetic properties .

Biological Evaluation

The biological activities of these compounds have been evaluated in various assays. Benzamide derivatives have shown inhibitory potential against alkaline phosphatases and ecto-5'-nucleotidases, suggesting their potential to bind nucleotide protein targets . Antimicrobial evaluations have revealed that some pyrazole integrated oxadiazoles possess potent to weak activity against bacteria and fungi . Moreover, antitubercular screening of oxadiazole-pyrazole derivatives has identified lead molecules with significant activity against Mycobacterium tuberculosis, without toxicity to normal cell lines .

Scientific Research Applications

Antidepressant and Anticonvulsant Activities

Research has indicated that derivatives similar to N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide exhibit significant antidepressant and anticonvulsant activities. For instance, compounds synthesized from substituted carboxylic acid hydrazides demonstrated marked antidepressant activity, comparable to or exceeding that of imipramine, and notable anticonvulsant effects against clonic seizures induced in mice models (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

Cytotoxic Activity

Another study explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, revealing potent cytotoxic activities against various cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Deady et al., 2003).

Antibacterial Agents

Derivatives have also shown promising antibacterial activities, particularly against Staphylococcus aureus and Bacillus subtilis, highlighting the potential for developing new antibacterial agents. These compounds were evaluated for their cytotoxic activity against mammalian cell lines, demonstrating antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017).

Antiallergic Activities

Research into 2-alkyl-3,4-dimethylfuro[2,3-c] pyrazole-5-carboxamides and related compounds has unveiled promising antiallergic effects, with certain derivatives showing potent anti-allergic activity without significant inhibitory effects on mast cell degranulation. This suggests a protective effect against various mediators, contributing to anti-allergic drug development (Huang et al., 1994).

Cannabinoid Receptor Antagonists

The compound has been used in studies related to the cannabinoid system, where derivatives acting as potent, specific antagonists for cannabinoid receptors were identified. These studies are crucial for understanding cannabinoid receptor interactions and developing therapeutics to mitigate the adverse effects of cannabinoids (Lan et al., 1999).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. If it were a drug, for example, it might interact with a specific protein or enzyme to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-9-4-5-11(8-10(9)2)14-18-19-15(22-14)17-13(21)12-6-7-16-20(12)3/h4-8H,1-3H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFJRXNRXAGBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

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